Cn-AMP2

Antimicrobial peptides MIC determination Coconut AMP family

Cn-AMP2 (sequence TESYFVFSVGM) is an 11-residue anionic host defence peptide isolated from the liquid endosperm of green coconut water (Cocos nucifera L.). Unlike the vast majority of antimicrobial peptides (AMPs), Cn-AMP2 carries a net charge of −1 and shows no sequence homology to any other known AMP family.

Molecular Formula
Molecular Weight
Cat. No. B1577451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCn-AMP2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cn-AMP2 Procurement Guide: Antimicrobial Peptide from Cocos nucifera with Distinct Anti-Glioblastoma Activity


Cn-AMP2 (sequence TESYFVFSVGM) is an 11-residue anionic host defence peptide isolated from the liquid endosperm of green coconut water (Cocos nucifera L.) [1]. Unlike the vast majority of antimicrobial peptides (AMPs), Cn-AMP2 carries a net charge of −1 and shows no sequence homology to any other known AMP family [2]. The peptide exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 150–170 µg/mL across four reference strains [3]. Critically, Cn-AMP2 is the first and only anionic host defence peptide demonstrated to possess anti-proliferative activity against human glioblastoma cell lines, a property absent from its co-isolated coconut AMP counterparts Cn-AMP1 and Cn-AMP3 [2].

Why Cn-AMP1 or Cn-AMP3 Cannot Substitute for Cn-AMP2 in Glioblastoma or Amyloidogenesis Research


Although Cn-AMP1, Cn-AMP2, and Cn-AMP3 are all co-isolated from the same natural source and share broad-spectrum antibacterial activity, their biological profiles diverge sharply in therapeutically relevant dimensions [1]. Cn-AMP1 is a cationic peptide (+1) that demonstrates approximately 2-fold greater antibacterial potency than Cn-AMP2, yet its reported anticancer activity is limited to Caco-2 colon carcinoma cells; no anti-glioblastoma activity has been documented for Cn-AMP1 or Cn-AMP3 [2]. In the antibacterial dimension, Cn-AMP3 exhibits roughly 1.5–1.8-fold weaker MIC values compared to Cn-AMP2 across all tested strains, rendering it an inferior substitute for antimicrobial studies [3]. Moreover, only Cn-AMP2 among the three coconut peptides has been shown to form amyloid-like fibrils with biophysical properties comparable to the Aβ peptide, making it irreplaceable for investigations at the AMP–amyloid interface [4]. These functional non-equivalences mean that procurement decisions cannot treat the Cn-AMP family as interchangeable commodities.

Cn-AMP2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Antibacterial Potency of Cn-AMP2 Benchmarked Against Cn-AMP1 and Cn-AMP3 Across Four Bacterial Strains

Cn-AMP2 occupies an intermediate potency position within the coconut AMP family. Against Bacillus subtilis, Cn-AMP2 exhibits an MIC of 150 µg/mL, which is 1.97-fold weaker than Cn-AMP1 (MIC 76 µg/mL) but 1.71-fold more potent than Cn-AMP3 (MIC 257 µg/mL) [1]. This intermediate profile is consistently observed across all four bacterial strains tested in the original isolation study [1].

Antimicrobial peptides MIC determination Coconut AMP family

Cn-AMP2 Is the Only Coconut AMP with Demonstrated Anti-Glioblastoma Activity — Absent in Cn-AMP1 and Cn-AMP3

Cn-AMP2 inhibits proliferation of two human glioma cell lines with IC50 values of 1.25 mM (1321N1, grade II) and 1.85 mM (U87MG, grade IV) [1]. In contrast, Cn-AMP1 has been tested for anticancer activity only against the Caco-2 colon carcinoma line, with no glioma data reported [2]. Cn-AMP3 has no anticancer activity reported in any peer-reviewed study to date. This makes Cn-AMP2 the sole coconut-derived AMP with validated anti-glioblastoma potential [1].

Glioblastoma Anticancer peptides Anionic host defence peptides

Selective Cytotoxicity of Cn-AMP2: ~70% Glioma Cell Killing vs. ~25% Effect on Non-Cancerous Glial Cells at 2.0 mM

At a Cn-AMP2 concentration of 2.0 mM, viability of the glioma cell lines 1321N1 and U87MG was reduced by approximately 70% relative to untreated controls, whereas the non-cancerous human foetal glial cell line SVGp12 showed only approximately 25% reduction in viability under identical conditions [1]. This approximately 2.8-fold differential in cytotoxic effect indicates a meaningful selectivity window between cancerous and normal glial cells [1].

Cancer selectivity Therapeutic window SVGp12 glial cells

Dual-Target Antimicrobial Mechanism: Cn-AMP2 Acts on Both Bacterial Membrane and Genomic DNA

Spectroscopic analysis demonstrated that Cn-AMP2 exerts antibacterial activity through two distinct mechanisms: (1) outer membrane permeabilization, confirmed by N-phenyl-1-naphthylamine (NPN) fluorescence probe uptake assays, and (2) direct binding to bacterial genomic DNA, demonstrated by competitive ethidium bromide displacement fluorescence spectroscopy [1]. This dual-target mechanism contrasts with many classical AMPs that act solely through membrane disruption, and it mirrors the intracellular-targeting behaviour also observed in the peptide's anticancer mode of action [2]. The synthetic Cn-AMP2 used in this study was confirmed by mass spectrometry with a molecular weight of 1,266.40 Da and displayed MIC values of 50.0–100.0 µg/mL across tested bacterial strains [1].

Dual-target mechanism Membrane permeabilization DNA binding Antimicrobial mechanism of action

Amyloidogenic Propensity of Cn-AMP2 Comparable to Aβ Peptide — A Property Absent from Cn-AMP1 and Cn-AMP3

Cn-AMP2 possesses high in silico amyloidogenic propensity comparable to the Alzheimer's Aβ peptide [1]. Under in vitro conditions, solubilised and agitated Cn-AMP2 forms visible aggregates exhibiting all three classical amyloid hallmarks: (i) bathochromic shift in Congo red absorbance spectra, (ii) strong increase in thioflavin T fluorescence, and (iii) fibrillar morphology visualised by transmission electron microscopy [1]. These amyloidogenic properties have not been reported for either Cn-AMP1 or Cn-AMP3 in any published study, establishing Cn-AMP2 as the only coconut AMP suitable for investigations at the intersection of antimicrobial peptide biology and amyloid biochemistry [2].

Amyloidogenesis β-sheet aggregation Thioflavin T Congo red Antimicrobial peptide amyloid

Cell-Penetrating Peptide Behaviour Mediated by C-Terminal Hydrophobic Sequence YFVFSVGM

The C-terminal octapeptide sequence YFVFSVGM of Cn-AMP2 functions as a cell-penetrating peptide (CPP) domain that drives translocation of the entire peptide across the cancer cell membrane to reach intracellular targets [1]. Molecular dynamics simulations show that the short anionic N-terminal sequence (TES) interacts with positively charged moieties at the membrane surface, while the hydrophobic C-terminal sequence penetrates the membrane core region [1]. This bipartite membrane-interaction architecture — combining electrostatic docking with hydrophobic CPP-driven translocation — is structurally distinct from the simpler membrane-disruption mechanism of many short cationic AMPs and has not been described for Cn-AMP1 or Cn-AMP3 [2].

Cell-penetrating peptide Membrane translocation Hydrophobic C-terminal Intracellular targeting

Cn-AMP2 Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Glioblastoma Drug Discovery: Lead Compound for Anionic Anti-Glioma Peptide Development

Cn-AMP2 is the only known anionic host defence peptide with validated activity against human glioblastoma, demonstrated by IC50 values of 1.25 mM (1321N1) and 1.85 mM (U87MG), and a ~2.8-fold selectivity window over non-cancerous SVGp12 glial cells at 2.0 mM [1]. Procure Cn-AMP2 over Cn-AMP1 or Cn-AMP3 when the research objective is glioblastoma-focused, as neither alternative has any documented anti-glioma activity. The peptide's bipartite membrane-interaction mechanism — N-terminal electrostatic docking plus C-terminal CPP-driven translocation — provides a rational starting point for structure–activity relationship (SAR) optimization campaigns targeting improved potency while preserving selectivity [1].

Antimicrobial Resistance Research: Dual-Target Mechanism Agent with Reduced Single-Resistance Risk

Cn-AMP2's experimentally validated dual-target mechanism — simultaneous bacterial outer membrane permeabilization and genomic DNA binding — distinguishes it from single-mechanism AMPs for studies on resistance emergence [2]. The peptide exhibits MIC values of 50.0–100.0 µg/mL against Gram-negative and Gram-positive strains in the 2018 mechanistic study, and 150–170 µg/mL in the original isolation study, providing a well-characterised baseline for resistance frequency quantification [3]. Procurement for resistance research should prioritise Cn-AMP2 over membrane-only acting comparators when the experimental design requires a compound with demonstrated multi-target engagement.

Amyloid Biochemistry and Functional Amyloid Research

Cn-AMP2 is uniquely amyloidogenic among the coconut AMP family, forming fibrils with all three classical amyloid characteristics (Congo red bathochromic shift, thioflavin T fluorescence enhancement, and fibrillar TEM morphology) at levels comparable to the Aβ peptide [4]. Researchers studying the functional amyloid hypothesis in antimicrobial peptides or the relationship between AMP aggregation and activity should procure Cn-AMP2 specifically; Cn-AMP1 and Cn-AMP3 lack any published amyloidogenic properties and cannot serve as substitutes [5]. Note that the amyloidogenic propensity requires careful attention to formulation and storage conditions to avoid pre-aggregation before experimental use.

Cell-Penetrating Peptide Engineering and Intracellular Delivery Scaffold Design

The C-terminal octapeptide YFVFSVGM of Cn-AMP2 functions as a natural cell-penetrating peptide domain that drives membrane translocation in cancer cells, as demonstrated by molecular dynamics simulations with a DMPC:DMPS bilayer model over 400 ns equilibration [1]. This property makes Cn-AMP2 a valuable scaffold for engineering chimeric delivery constructs. Procure Cn-AMP2 over Cn-AMP1 or Cn-AMP3 when the research goal involves intracellular delivery applications, as neither alternative possesses a characterised CPP domain [6].

Quote Request

Request a Quote for Cn-AMP2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.